{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
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Overview
Description
Preparation Methods
The synthesis of {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is typically catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Chemical Reactions Analysis
{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: Its role as a GPR40 agonist makes it valuable in studying metabolic pathways.
Medicine: TAK-875 has been investigated as an antidiabetic agent.
Industry: It is utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
As a GPR40 agonist, {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol exerts its effects by binding to the GPR40 receptor, which is involved in the regulation of insulin secretion. This interaction enhances glucose-stimulated insulin secretion, making it a promising candidate for the treatment of type 2 diabetes.
Comparison with Similar Compounds
Similar compounds include other GPR40 agonists, such as:
- AMG 837
- LY2881835
- MK-8666
Compared to these compounds, {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is unique due to its specific molecular structure and its potential efficacy in enhancing insulin secretion.
Properties
IUPAC Name |
[3-methyl-2-[(3-methylphenyl)methylsulfonyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10-4-3-5-11(6-10)9-19(17,18)13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCNKPLVRJGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(N2C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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